molecular formula C25H22FN3O3 B2693977 N-(3-FLUOROPHENYL)-2-{7-METHOXY-2-OXO-3-[(PHENYLAMINO)METHYL]-1,2-DIHYDROQUINOLIN-1-YL}ACETAMIDE CAS No. 894548-96-0

N-(3-FLUOROPHENYL)-2-{7-METHOXY-2-OXO-3-[(PHENYLAMINO)METHYL]-1,2-DIHYDROQUINOLIN-1-YL}ACETAMIDE

Cat. No.: B2693977
CAS No.: 894548-96-0
M. Wt: 431.467
InChI Key: FUYZZCPNGXVEQV-UHFFFAOYSA-N
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Description

N-(3-FLUOROPHENYL)-2-{7-METHOXY-2-OXO-3-[(PHENYLAMINO)METHYL]-1,2-DIHYDROQUINOLIN-1-YL}ACETAMIDE is a complex organic compound with a unique structure that includes a fluorophenyl group, a methoxy group, and a dihydroquinoline moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-FLUOROPHENYL)-2-{7-METHOXY-2-OXO-3-[(PHENYLAMINO)METHYL]-1,2-DIHYDROQUINOLIN-1-YL}ACETAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 3-fluoroaniline with 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, followed by acetylation. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and consistency. Purification processes such as recrystallization or chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-FLUOROPHENYL)-2-{7-METHOXY-2-OXO-3-[(PHENYLAMINO)METHYL]-1,2-DIHYDROQUINOLIN-1-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different biological activities and applications.

Scientific Research Applications

N-(3-FLUOROPHENYL)-2-{7-METHOXY-2-OXO-3-[(PHENYLAMINO)METHYL]-1,2-DIHYDROQUINOLIN-1-YL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-FLUOROPHENYL)-2-{7-METHOXY-2-OXO-3-[(PHENYLAMINO)METHYL]-1,2-DIHYDROQUINOLIN-1-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-FLUOROPHENYL)-2-{7-METHOXY-2-OXO-3-[(PHENYLAMINO)METHYL]-1,2-DIHYDROQUINOLIN-1-YL}ACETAMIDE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1-yl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O3/c1-32-22-11-10-17-12-18(15-27-20-7-3-2-4-8-20)25(31)29(23(17)14-22)16-24(30)28-21-9-5-6-19(26)13-21/h2-14,27H,15-16H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYZZCPNGXVEQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=CC(=CC=C3)F)CNC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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